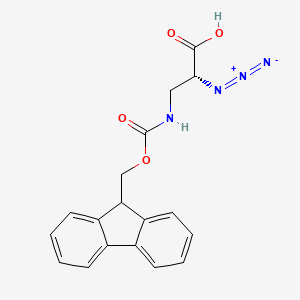

N3-D-Dap(Fmoc)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N3-D-Dap(Fmoc)” is a short, linear spacer molecule with Fmoc protected amino function . It can be used in many applications, from click conjugation to amide bond formation either with small molecules or for bioconjugation with proteins and antibodies . It is also known as "(S)-2-Azido-3-[(9-fluorenylmethyloxycarbonyl)amino]propanoic acid" .

Synthesis Analysis

The synthesis of “N3-D-Dap(Fmoc)” involves a continuous process for assembling targeting ligands, peptidic spacers, fluorescent tags, and a chelating core for the attachment of cytotoxic molecules, radiotracers, nanomaterials in a standard Fmoc solid-phase peptide synthesis . The differentially protected Fmoc-Lys-(Tfa)-OH plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner .

Molecular Structure Analysis

The molecular structure of “N3-D-Dap(Fmoc)” is represented by the molecular formula C18H18N4O2 .

Applications De Recherche Scientifique

Peptide-Based Hydrogels for Biomedical Applications

Peptide-based hydrogels (PHGs) are soft materials formed by water-swollen networks. N3-D-Dap(Fmoc) derivatives have been investigated as potential scaffold materials for bioprinting applications . These hydrogels exhibit several advantages, including chemical responsiveness to stimuli, biocompatibility, tunability, and a physiologically relevant environment for in vitro experiments.

Tissue Engineering

Among the Fmoc-derivatives of series K, Fmoc-K3 hydrogel stands out. It is rigid (G’ = 2526 Pa) and fully supports cell adhesion, survival, and duplication. This makes it a promising material for tissue engineering .

Mécanisme D'action

Target of Action

N3-D-Dap(Fmoc) is a click chemistry reagent . It is primarily used as a component for coupling by click reaction and as an orthogonally protected diaminocarboxylic acid derivative . The primary targets of N3-D-Dap(Fmoc) are the molecules it is designed to couple with in click reactions.

Mode of Action

The mode of action of N3-D-Dap(Fmoc) involves its use in click reactions . Click reactions are a type of chemical reaction that are characterized by their efficiency and specificity. N3-D-Dap(Fmoc) can be used to couple with other molecules in these reactions, forming new compounds with desired properties.

Biochemical Pathways

The biochemical pathways involved in the action of N3-D-Dap(Fmoc) are those related to the synthesis of new compounds through click reactions . The exact pathways will depend on the specific molecules that N3-D-Dap(Fmoc) is being used to couple with.

Result of Action

The result of the action of N3-D-Dap(Fmoc) is the formation of new compounds through click reactions . These new compounds can have a wide range of properties and uses, depending on the specific molecules that N3-D-Dap(Fmoc) is used to couple with.

Action Environment

The action environment of N3-D-Dap(Fmoc) can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals can all impact the efficiency of the click reactions in which N3-D-Dap(Fmoc) is used .

Propriétés

IUPAC Name |

(2R)-2-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c19-22-21-16(17(23)24)9-20-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,23,24)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCYGENXFLOOKP-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N3-D-Dap(Fmoc) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2396967.png)

![ethyl 4-oxo-3-phenyl-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2396976.png)

![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2396982.png)

![N-cyclohexyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2396984.png)

![2-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2396985.png)

![3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one](/img/structure/B2396986.png)

![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2396987.png)

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2396990.png)